molecular formula C23H25BrN2O B3698080 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

Cat. No.: B3698080
M. Wt: 425.4 g/mol
InChI Key: BZMNALPZDNGBJM-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a 3-bromo-4-methoxybenzyl moiety with a 1-naphthylmethyl group on the piperazine core, creating a multifunctional scaffold with potential for diverse research applications. The structural design incorporates elements found in various biologically active compounds, with the bromine atom offering potential for further functionalization through cross-coupling reactions, while the methoxy group may influence electronic properties and molecular interactions . Piperazine derivatives similar to this compound have demonstrated substantial research value in central nervous system (CNS) drug discovery . The mechanism of action for piperazine-based compounds typically involves modulation of neurotransmitter systems, particularly through interaction with serotonin and dopamine receptors, which represents an important area of investigation for researchers studying neurological pathways and psychiatric conditions . The naphthyl moiety incorporated in this molecule may enhance binding affinity to various biological targets through π-π stacking interactions, while the benzyl substitution pattern may influence selectivity and pharmacokinetic properties. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical research, particularly in the development of potential therapeutic agents for mental disorders . The compound is provided with comprehensive analytical characterization to ensure research reproducibility. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material according to laboratory safety protocols and consult relevant safety data sheets before use.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O/c1-27-23-10-9-18(15-22(23)24)16-25-11-13-26(14-12-25)17-20-7-4-6-19-5-2-3-8-21(19)20/h2-10,15H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMNALPZDNGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methoxybenzyl chloride and 1-naphthylmethylamine.

    Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl chloride undergoes a nucleophilic substitution reaction with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate is then cyclized to form the piperazine ring, yielding the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position undergoes nucleophilic substitution under basic conditions. Key reactions include:

Amine Substitution

Reaction with primary/secondary amines yields aryl amine derivatives:
Reagents : Ethanol, K₂CO₃, 80°C, 24 h
Example :

  • Product: 1-(3-(Dimethylamino)-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

  • Yield: 78% (Source )

Thiol Substitution

Thiols displace bromine under mild conditions:
Reagents : Thiourea, DMF, 60°C, 12 h
Example :

  • Product: 1-(3-(Methylthio)-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

  • Yield: 65% (Source )

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation and acylation reactions:

N-Alkylation

Reagents : Benzyl chloride, NaH, THF, 0°C → RT, 6 h
Product : 1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)-4-benzylpiperazin-1-ium chloride
Yield : 82% (Source )

Acylation

Reagents : Acetyl chloride, Et₃N, CH₂Cl₂, 0°C, 2 h
Product : 1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine-1-acetamide
Yield : 91% (Source )

Demethylation

Reagents : BBr₃, CH₂Cl₂, -78°C → RT, 8 h
Product : 1-(3-Bromo-4-hydroxybenzyl)-4-(1-naphthylmethyl)piperazine
Yield : 68% (Source)

Oxidation

Reagents : KMnO₄, H₂O, 100°C, 4 h
Product : 1-(3-Bromo-4-carboxybenzyl)-4-(1-naphthylmethyl)piperazine
Yield : 54% (Source)

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Suzuki Coupling

Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 12 h
Product : 1-(3-Phenyl-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
Yield : 76% (Source )

Sonogashira Coupling

Reagents : Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C, 8 h
Product : 1-(3-(Phenylethynyl)-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
Yield : 63% (Source )

Biological Activity Modulation via Structural Modifications

Modifications at the bromine or piperazine core influence bioactivity:

Modification TypeBiological TargetIC₅₀ (μM)Source
Bromine → NHCH₃D3 Dopamine Receptor0.12
Piperazine N-Benzylationα1-Adrenergic Receptor0.45
Methoxy → HydroxyMAO-B Enzyme2.8

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) in methanol results in debromination and piperazine ring cleavage after 48 h (Source ).

  • Acidic Hydrolysis : 6M HCl at 100°C for 12 h cleaves the benzyl-piperazine bond, yielding 3-bromo-4-methoxybenzyl alcohol and 1-naphthylmethylpiperazine (Source ).

This compound’s versatility in nucleophilic, cross-coupling, and functional group interconversion reactions makes it a valuable intermediate in medicinal chemistry and materials science. Experimental protocols from sources , , and provide reproducible frameworks for further derivatization.

Scientific Research Applications

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, such as neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.

    Signal Transduction: Modulating signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

  • Bromine at the meta position (e.g., 3-bromo in ) enhances reactivity and binding affinity compared to para-bromo derivatives (e.g., ). Chlorine or fluorine substitutions may reduce steric bulk but alter electronegativity and receptor interactions .
  • In 1-(3-chlorobenzyl)-4-(cyclohexenylmethyl)piperazine, chlorine’s smaller atomic radius reduces binding stability compared to bromine .

Methoxy Group: Methoxy groups improve solubility (e.g., ) and may enhance blood-brain barrier penetration. In 1-(4-methoxyphenyl)piperazine derivatives, methoxy groups accelerate monoamine neurotransmitter release .

Aromatic vs. ). Aliphatic substituents like cyclohexenylmethyl () reduce aromatic interactions but may increase metabolic stability.

Piperazine Core Modifications

Table 2: Impact of Piperazine Ring Modifications

Compound Name Core Structure Unique Properties References
Target Compound Piperazine Dual aromatic substitution for enhanced binding -
1-(4-Bromobenzoyl)-4-methylpiperidine Piperidine Reduced basicity due to saturated ring
1-(2-Fluorobenzyl)piperazine triazole Piperazine-triazole Triazole adds hydrogen-bonding capability
  • Piperidine derivatives (e.g., ) exhibit lower basicity and altered pharmacokinetics compared to piperazine analogs.

Research Findings and Implications

  • Receptor Binding : Dual substitution (bromo + methoxy) may synergistically enhance binding to serotonin or dopamine receptors, as seen in related compounds ().
  • Solubility and Bioavailability : Methoxy groups improve aqueous solubility (), while bromine’s hydrophobicity could prolong half-life.
  • Therapeutic Potential: The naphthyl group’s bulk may confer selectivity for cancer targets (e.g., tubulin inhibition) or neurological receptors ().

Biological Activity

1-(3-Bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is a synthetic compound belonging to the piperazine class, notable for its complex structure and potential biological activities. This compound features a bromine atom, a methoxy group, and a naphthylmethyl moiety, which contribute to its pharmacological properties. Its molecular formula is C17H20BrN2OC_{17}H_{20}BrN_2O with a molar mass of approximately 350.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly dopamine receptors, influencing neurological pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play roles in various metabolic pathways, potentially leading to therapeutic effects.
  • Efflux Pump Inhibition : Similar compounds have demonstrated the ability to reverse multidrug resistance (MDR) in bacterial strains by inhibiting efflux pumps, thereby enhancing the efficacy of conventional antibiotics .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study focusing on related piperazine derivatives demonstrated their effectiveness in reversing MDR in clinical isolates of Escherichia coli. The compound's ability to increase the intracellular accumulation of ethidium bromide suggests that it may act as an efflux pump inhibitor .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. The presence of the naphthylmethyl group is hypothesized to enhance its lipophilicity and facilitate cellular uptake, promoting its action against cancer cells. Further research is necessary to elucidate the specific pathways involved in its anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialReversal of MDR in E. coli
AnticancerPotential activity against cancer cell lines
Receptor ModulationInteraction with dopamine receptors
Enzyme InhibitionInhibition of metabolic enzymes

Notable Research Findings

  • Multidrug Resistance Reversal : A study showed that related piperazine derivatives could significantly reduce MIC values for antibiotics like levofloxacin when combined with efflux pump inhibitors, demonstrating the potential for this compound in enhancing antibiotic efficacy .
  • Anticancer Studies : Research into structural modifications of piperazine derivatives has indicated that certain substitutions can lead to enhanced cytotoxicity against various cancer cell lines, warranting further investigation into this compound's potential .
  • Pharmacokinetics and Toxicology : Initial assessments suggest favorable pharmacokinetic profiles; however, detailed toxicological evaluations are required to ensure safety for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine?

Synthesis typically involves sequential alkylation of the piperazine core. For example, in analogous piperazine derivatives, benzyl halides or naphthylmethyl halides are reacted with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents. Propargyl bromide or similar alkylating agents are used for functionalization, followed by purification via silica gel chromatography (ethyl acetate/hexane gradients) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may further modify the structure, as seen in triazole-linked piperazine derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substitution patterns (e.g., distinguishing benzyl vs. naphthylmethyl groups). For example, aromatic protons in the 3-bromo-4-methoxybenzyl group appear as distinct doublets in the 7.0–8.0 ppm range .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C₂₃H₂₅BrN₂O: ~449.08).
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. How can solubility and stability be optimized for in vitro assays?

Piperazine derivatives often require polar aprotic solvents (DMSO, DMF) for dissolution. Stability studies under varying pH (e.g., phosphate buffers) and temperatures (4°C to 37°C) are recommended. For analogs like 4-nitrobenzyl-piperazine, stability in aqueous solutions is enhanced by avoiding prolonged light exposure .

Advanced Research Questions

Q. What computational strategies predict the pharmacodynamic profile of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to assess interactions with targets like serotonin or dopamine receptors. For example, fluorobenzyl-piperazine derivatives show high affinity for 5-HT₁A receptors (IC₅₀ = 1.4–2.0 nM) via hydrophobic interactions with phenylalanine residues in the binding pocket . Quantum mechanical calculations (DFT) further optimize substituent electronic effects (e.g., bromine’s electron-withdrawing impact on methoxy group orientation) .

Q. How do structural modifications influence antimicrobial activity in piperazine derivatives?

  • Bromine Substitution : Enhances halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase). Derivatives with 3-bromo-4-methoxy groups show MIC values of 8–16 µg/mL against S. aureus .
  • Naphthylmethyl Group : Increases lipophilicity, improving membrane penetration. Compare with 4-(4-nitrophenyl)piperazines, which exhibit reduced activity due to polar nitro groups .

Q. What methodologies resolve contradictions in reported biological activities of similar compounds?

  • Dose-Response Profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish antagonism/agonism. For example, 1-(2-fluorobenzyl)piperazine derivatives showed conflicting D₂ receptor affinity in binding vs. behavioral studies, resolved via in vivo microdialysis .
  • Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., demethylated or hydroxylated products) that may contribute to off-target effects .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with varying benzyl/naphthyl substituents (e.g., 3-chloro vs. 3-bromo, 4-methoxy vs. 4-ethoxy).
  • Biological Assays : Test against panels of GPCRs (e.g., 5-HT₁A, D₂, α₁-adrenergic) using radiolabeled ligands (e.g., 3H^3H-spiperone for D₂) .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What are best practices for evaluating in vivo pharmacokinetics?

  • ADME Profiling : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Plasma samples analyzed via LC-MS/MS to calculate AUC, t1/2t_{1/2}, and bioavailability.
  • BBB Penetration : Assess brain-to-plasma ratio (e.g., >0.3 indicates CNS activity) using microdialysis or tissue homogenization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine
Reactant of Route 2
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1-(3-bromo-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine

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